N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide
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Overview
Description
N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a sec-butyl group attached to the nitrogen atom, along with two chlorine atoms and a methoxy group on the benzene ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide typically involves the condensation of 3,6-dichloro-2-methoxybenzoic acid with sec-butylamine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . The reaction conditions usually involve moderate temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and eco-friendly solvents, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require strong nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3,6-dichloro-2-formylbenzoic acid, while substitution of the chlorine atoms can produce various substituted benzamides with different functional groups.
Scientific Research Applications
N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(sec-butyl)-3,6-dichloro-2-methoxybenzamide: Features a sec-butyl group, two chlorine atoms, and a methoxy group.
N-(tert-butyl)-3,6-dichloro-2-methoxybenzamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-(iso-butyl)-3,6-dichloro-2-methoxybenzamide: Contains an iso-butyl group in place of the sec-butyl group.
N-(n-butyl)-3,6-dichloro-2-methoxybenzamide: Has a straight-chain n-butyl group instead of the sec-butyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the sec-butyl group and the positions of the chlorine and methoxy groups on the benzene ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-3,6-dichloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-4-7(2)15-12(16)10-8(13)5-6-9(14)11(10)17-3/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGUNOXYMZJIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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